ethyl [4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetate
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Overview
Description
Ethyl [4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound features a phenoxyacetate moiety linked to a pyrazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Phenoxyacetate Formation: The phenoxyacetate moiety is usually prepared by reacting phenol derivatives with chloroacetic acid or its esters under basic conditions.
Coupling Reaction: The final step involves coupling the pyrazole ring with the phenoxyacetate moiety.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetates.
Scientific Research Applications
Ethyl [4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl [4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions . The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Indole Derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
Ethyl [4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetate is unique due to its specific structural features, combining a pyrazole ring with a phenoxyacetate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 2-[4-methyl-2-(2-phenylpyrazol-3-yl)phenoxy]acetate |
InChI |
InChI=1S/C20H20N2O3/c1-3-24-20(23)14-25-19-10-9-15(2)13-17(19)18-11-12-21-22(18)16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3 |
InChI Key |
NRVRYEFTSPUAPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C)C2=CC=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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